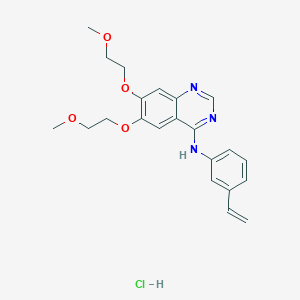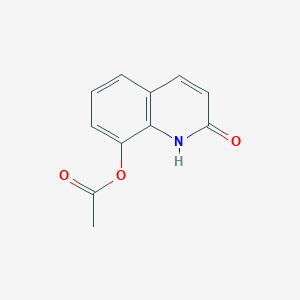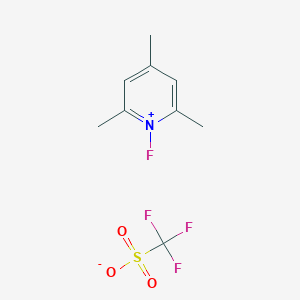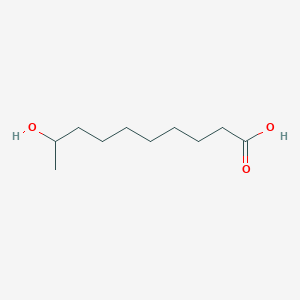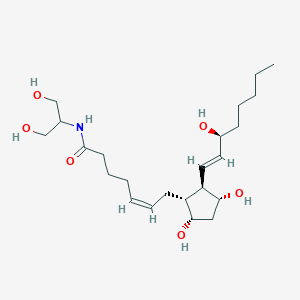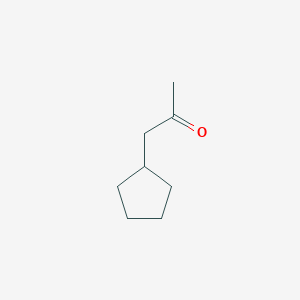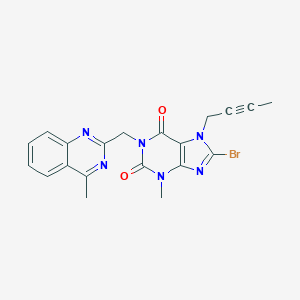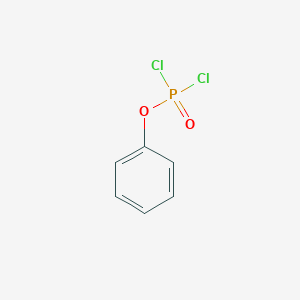![molecular formula C10H12O2 B058192 [4-(丙-2-烯-1-氧基)苯基]甲醇 CAS No. 3256-45-9](/img/structure/B58192.png)
[4-(丙-2-烯-1-氧基)苯基]甲醇
描述
Synthesis Analysis
The synthesis of compounds related to [4-(Prop-2-en-1-yloxy)phenyl]methanol involves several key strategies, including the use of cyclic sulfonamide precursors through stereoselective intramolecular Heck reactions, as demonstrated by Evans (2007) in the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol from chiral pool-derived dihydropyrroles (Evans, 2007). This approach highlights the importance of selecting appropriate precursors and reaction conditions to achieve the desired configuration and yield of the target molecule.
Molecular Structure Analysis
The molecular structure of compounds similar to [4-(Prop-2-en-1-yloxy)phenyl]methanol is characterized by spectroscopic and crystallographic methods. For instance, Viji et al. (2020) utilized DFT calculations to optimize the geometry and analyze vibrational spectra of a related compound, providing insight into molecular parameters like bond lengths and angles (Viji et al., 2020). Such studies are crucial for understanding the electronic and spatial configuration, which impacts the chemical reactivity and physical properties of the compound.
Chemical Reactions and Properties
Chemical properties of [4-(Prop-2-en-1-yloxy)phenyl]methanol derivatives are explored through reactions like the double reduction of cyclic sulfonamides, leading to compounds with specific functionalities. The method described by Evans (2007) showcases how structural elements, such as the aryl sulfonyl moiety, play dual roles in synthesis pathways, acting both as protecting groups and aryl donors (Evans, 2007). These reactions underline the versatility of [4-(Prop-2-en-1-yloxy)phenyl]methanol in synthesizing complex organic molecules.
Physical Properties Analysis
The physical properties of [4-(Prop-2-en-1-yloxy)phenyl]methanol and its derivatives, such as solubility, melting point, and crystal structure, can be inferred from related compounds. For example, the crystal structure analysis of a similar compound by Li et al. (2001) provides insights into the molecular packing and intermolecular interactions, which are fundamental for understanding the compound's physical characteristics (Li et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of [4-(Prop-2-en-1-yloxy)phenyl]methanol derivatives, are explored through various chemical reactions. The study by Evans (2007) on the synthesis of related compounds highlights the role of specific functional groups and reaction conditions in determining the chemical behavior of these molecules (Evans, 2007).
科学研究应用
有机合成与晶体学
- 合成与表征:碱催化的克莱森-施密特缩合反应已被用于合成查耳酮衍生物,证明了该化合物在形成具有材料科学和药物学潜在应用的复杂有机结构中的作用 (Salian 等人,2018)。
液晶材料
- 威廉姆逊醚合成:该化合物已参与威廉姆逊醚合成以生产液晶材料,展示了其在为电子显示器和光学器件开发先进材料中的重要性 (Egami 等人,2018)。
溶剂变色性
- 溶剂变色开关:该化合物的衍生物已因其溶剂变色特性而被探索,这对于开发溶剂变色开关和探针至关重要。这些应用在化学传感和分子电子学中具有重要意义 (Nandi 等人,2012)。
不对称合成
- 不对称氢化:该化合物促进了 α-羟基芳香族酮的不对称氢化,突出了其在以高对映选择性生产手性醇中的作用。该工艺对于光学活性药物和农用化学品的合成至关重要 (Ohkuma 等人,2007)。
安全和危害
The safety information for “[4-(Prop-2-en-1-yloxy)phenyl]methanol” includes several hazard statements such as H302, H315, H317, H319, H335 . Precautionary statements include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
属性
IUPAC Name |
(4-prop-2-enoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,11H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVHDGIHRNRTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Prop-2-en-1-yloxy)phenyl]methanol | |
CAS RN |
3256-45-9 | |
| Record name | [4-(prop-2-en-1-yloxy)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



